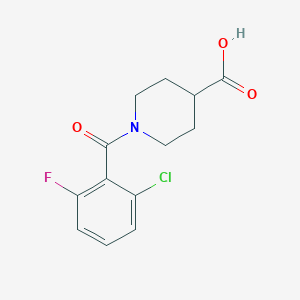![molecular formula C13H12N4O4S B254329 Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The exact mechanism of action of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral properties by inhibiting the growth and replication of microorganisms. It is also believed to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
实验室实验的优点和局限性
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for long periods of time. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate. These include further studies to determine its mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential use in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Conclusion:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
合成方法
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrobenzylidene) hydrazinecarbothioamide. The second step involves the reaction of the resultant compound with methyl acetoacetate to form methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate.
科学研究应用
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C13H12N4O4S |
分子量 |
320.33 g/mol |
IUPAC 名称 |
methyl 4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c1-8-11(12(18)21-2)22-13(15-8)16-14-7-9-3-5-10(6-4-9)17(19)20/h3-7H,1-2H3,(H,15,16)/b14-7+ |
InChI 键 |
ILBAZZIATFVTLA-VGOFMYFVSA-N |
手性 SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
规范 SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)

![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)



![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)




